![molecular formula C13H11ClN4O B10815636 5-Chloro-3-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815636.png)
5-Chloro-3-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a chloro group and an ethoxyphenyl moiety in its structure potentially enhances its pharmacological profile, making it a compound of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves the following steps:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with ethyl orthoformate to form the triazole ring.
Substitution Reaction: The triazole intermediate is then subjected to a nucleophilic substitution reaction with 2-ethoxyphenyl chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxyphenyl moiety, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.
Substitution: The chloro group can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents under reflux conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dechlorinated products or substituted derivatives.
Substitution: Various substituted triazolopyrazines depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-3-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored as a lead compound in the development of new anticancer agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain kinases involved in cell proliferation, thereby exerting its anticancer effects. The chloro and ethoxyphenyl groups enhance its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine
- 5-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine
- 5-Chloro-3-(2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
Compared to its analogs, 5-Chloro-3-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine may exhibit enhanced solubility and bioavailability due to the ethoxy group. This modification can lead to improved pharmacokinetic properties, making it a more promising candidate for drug development.
Propriétés
Formule moléculaire |
C13H11ClN4O |
|---|---|
Poids moléculaire |
274.70 g/mol |
Nom IUPAC |
5-chloro-3-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C13H11ClN4O/c1-2-19-10-6-4-3-5-9(10)13-17-16-12-8-15-7-11(14)18(12)13/h3-8H,2H2,1H3 |
Clé InChI |
OYCMKRVFDAZSJF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C2=NN=C3N2C(=CN=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


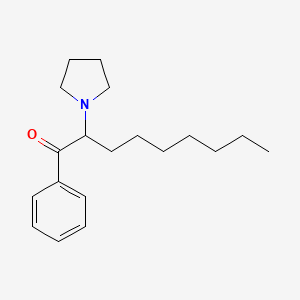
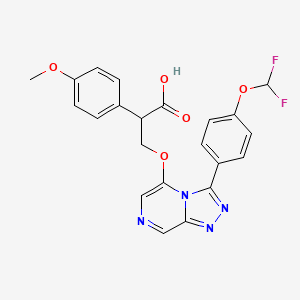
![2-[(Z)-2-[(3Z)-2-[4-[(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-2-carboxyethyl]phenoxy]-3-[(2E)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-5-sulfonate](/img/structure/B10815560.png)
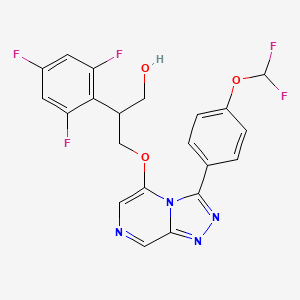
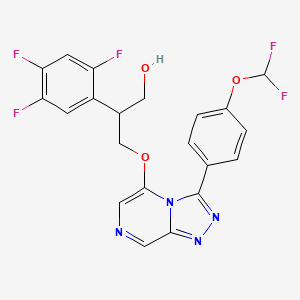
![3-(2-Nitrophenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815601.png)
![3-(4-Tert-butylphenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815605.png)
![3-(4-Tert-butylphenyl)-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815618.png)
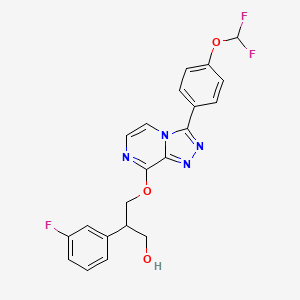
![3-Anthracen-9-yl-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815630.png)
![5-Chloro-3-(3,5-ditert-butylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815635.png)
![3-(2-Methoxyphenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815638.png)
![3-(2-Ethoxyphenyl)-8-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815642.png)
![5-Chloro-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815655.png)
